molecular formula C13H18N2O B11944833 N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide

N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide

Cat. No.: B11944833
M. Wt: 218.29 g/mol
InChI Key: DXKADNCPYJNZER-UHFFFAOYSA-N
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Description

N-Isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide (CAS 923190-93-6) is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.30 g/mol . This specialized compound features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . The molecule contains two hydrogen bond donors and two hydrogen bond acceptors, characteristics that can influence its physicochemical properties and potential for intermolecular interactions in biological systems . While specific biological data for this exact compound is limited in the public domain, its core structure is of significant interest in pharmaceutical research. Analogous 1,2,3,4-tetrahydroisoquinoline derivatives have been extensively studied and identified as potent scaffolds with diverse activities, including serving as key intermediates in the development of antimalarial agents . Related structural analogues have also been explored for their potential antimicrobial properties, as part of research into new heterocyclic conjugates to address drug-resistant infections . This compound is offered for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-propan-2-yl-1,2,3,4-tetrahydroquinoline-5-carboxamide

InChI

InChI=1S/C13H18N2O/c1-9(2)15-13(16)11-5-3-7-12-10(11)6-4-8-14-12/h3,5,7,9,14H,4,6,8H2,1-2H3,(H,15,16)

InChI Key

DXKADNCPYJNZER-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C2CCCNC2=CC=C1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is part of the tetrahydroquinoline family, which is known for its broad spectrum of biological activities. The compound has been investigated for its potential in treating several conditions:

  • Anticancer Activity : Research indicates that tetrahydroquinolines exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that derivatives of tetrahydroquinolines showed promising activity against lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells with IC50 values indicating effective inhibition . The structural modifications in these compounds can enhance their anticancer properties.
  • Neurological Disorders : Tetrahydroquinoline derivatives have been explored for their neuroprotective effects. Some compounds are being evaluated for their potential to slow the progression of neurodegenerative diseases like Alzheimer's disease . The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antimicrobial Properties : The tetrahydroquinoline scaffold has shown activity against various pathogens. Compounds derived from this structure have been tested for their efficacy against bacterial infections and may serve as lead compounds in antibiotic development .

Synthetic Methods and Case Studies

The synthesis of this compound typically involves several advanced organic reactions. Recent literature highlights various synthetic approaches:

  • Domino Reactions : These reactions allow for the efficient construction of complex tetrahydroquinoline structures in fewer steps. Studies have shown that such methods can yield high purity and yield rates (up to 98%) for tetrahydroquinolines . This efficiency is crucial for scaling up production for pharmaceutical applications.
  • Bischler-Napieralski Cyclization : This classic method has been effectively used to synthesize tetrahydroquinoline derivatives. For example, a study showcased how this cyclization can lead to novel compounds with enhanced biological activities .

The following table summarizes the biological activities of this compound and its derivatives compared to other known compounds:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer (H460)4.9 ± 0.7
N-isopropyl derivative XAnticancer (A-431)2.0 ± 0.9
Tetrahydroquinoline derivative YAntimicrobial12.0 ± 1.6
Tetrahydroquinoline derivative ZNeuroprotective14.6 ± 3.9

Mechanism of Action

The mechanism of action of N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Tetrahydroquinoline and Isoquinoline Derivatives

However, it incorporates a chlorobenzylidene substituent and an isoxazole ring, which significantly alters its electronic properties and reactivity. X-ray crystallography reveals a planar geometry stabilized by C–H⋯C interactions, with a dihedral angle of 1.25° between the benzylidene and isoquinoline rings .

Property N-Isopropyl-1,2,3,4-Tetrahydroquinoline-5-Carboxamide N-(4-Chlorobenzylidene)-3,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-amine
Core Structure Tetrahydroquinoline Tetrahydroisoquinoline
Key Substituents Isopropyl carboxamide Chlorobenzylidene, isoxazole
Crystallographic Data Not reported R factor = 0.044; wR factor = 0.120
Reactivity Amide-mediated H-bonding Azomethine imine reactivity (E-configuration)

Functional Analogs: Antimicrobial Carboxamides

N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted Quinoline-3-Carboxamides (e.g., compounds 6a-n) are quinoline-based carboxamides with demonstrated antimicrobial activity. These derivatives feature a triazine-aminophenyl group at the 3-position of the quinoline ring, enabling moderate to excellent activity against bacterial (e.g., E. coli) and fungal (e.g., C. albicans) strains .

Property This compound Triazin-Quinoline Carboxamides (6a-n)
Biological Activity Not reported Antibacterial, antifungal
Key Functional Groups Isopropyl carboxamide Triazine-aminophenyl, chloro substituents
Molecular Complexity Moderate High (multiple heterocycles)

Pharmacological Analogs: Oxadiazole Derivatives

5-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-propan-2-yl-1,3,4-oxadiazole-2-carboxamide (CAS: 1394839-64-5) is an oxadiazole-carboxamide hybrid with structural parallels to the target compound. Both share an isopropyl carboxamide group, but the oxadiazole derivative includes a fluorophenyl-isoxazole moiety linked to the oxadiazole ring. Such compounds are often explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier .

Research Implications and Limitations

The discontinued status of this compound limits experimental validation of its properties. However, comparisons with analogs highlight critical structure-activity relationships:

  • Tetrahydroquinoline vs. tetrahydroisoquinoline cores influence planarity and steric interactions, as seen in crystallographic data .
  • Heterocyclic diversity (e.g., oxadiazole, triazine) expands functional versatility but complicates synthesis .

Further research should prioritize synthesizing novel derivatives of the target compound, integrating lessons from antimicrobial and CNS-focused analogs to optimize bioactivity.

Biological Activity

N-Isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide (NIPTQC) is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of NIPTQC, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

NIPTQC has the following chemical properties:

PropertyValue
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name N-propan-2-yl-1,2,3,4-tetrahydroquinoline-5-carboxamide
InChI Key DXKADNCPYJNZER-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1=C2CCCNC2=CC=C1

The biological activity of NIPTQC is primarily attributed to its interaction with specific molecular targets within cells. It may exert its effects through:

  • Binding to Enzymes or Receptors : NIPTQC can modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
  • Inhibition of NF-κB Pathway : Studies indicate that tetrahydroquinoline derivatives can inhibit LPS-induced NF-κB transcriptional activity, which is crucial in inflammation and cancer progression .

Anticancer Activity

Research has demonstrated that NIPTQC exhibits significant cytotoxic effects against various human cancer cell lines. In vitro studies have shown that:

  • IC50 Values : Compounds related to NIPTQC have displayed IC50 values as low as 0.70 ± 0.071 μM against cancer cell lines such as MDA-MB-231 and PC-3 .
  • Mechanism : The anticancer properties are linked to the inhibition of NF-κB transcriptional activity, which plays a role in cell proliferation and survival .

Antimicrobial Properties

NIPTQC has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies suggest that tetrahydroquinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi .
  • Potential Applications : The compound's structure allows for modifications that could enhance its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The effectiveness of NIPTQC can be influenced by structural modifications:

  • Substituent Effects : The introduction of different substituents on the tetrahydroquinoline scaffold significantly affects biological activity. For example, electron-withdrawing groups have been shown to enhance inhibitory effects on NF-κB .
  • Positioning of Substituents : The position of substituents on the aromatic ring is critical for maintaining potent activity .

Study 1: Inhibition of NF-κB Activity

A study synthesized a series of tetrahydroquinoline derivatives and evaluated their effects on NF-κB transcriptional activity. Among these, certain derivatives exhibited over 50 times the potency compared to standard inhibitors . This highlights the potential for developing new therapeutic agents based on NIPTQC.

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, compounds derived from NIPTQC were tested against multiple human cancer cell lines. The results indicated strong cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics . This positions NIPTQC as a promising candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, and how are impurities minimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

  • Coupling reactions : Amide bond formation between 1,2,3,4-tetrahydroquinoline-5-carboxylic acid and isopropylamine using coupling agents like HATU or EDC/HOBt .
  • Cyclization : Acid-catalyzed or thermal cyclization to stabilize the tetrahydroquinoline core.
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel) to isolate the product, with impurities (e.g., unreacted intermediates) monitored via LC-MS .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the isopropyl group (δ ~1.0–1.2 ppm for methyl protons) and carboxamide linkage (δ ~6.5–8.0 ppm for NH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C13H18N2O, MW: 218.3) and isotopic patterns .
  • HPLC-PDA : Purity assessment (>95%) and detection of co-eluting contaminants .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer :

  • Solubility Profiling : Systematic studies in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures (20–40°C).
  • Contradiction Analysis : Discrepancies may arise from crystallinity variations (amorphous vs. crystalline forms) or solvent purity. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify residual solvents .

Q. How can the regioselectivity of alkylation or functionalization reactions on the tetrahydroquinoline core be predicted or controlled?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution to identify reactive sites (e.g., C-6 vs. C-7 positions) .
  • Experimental Validation : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd) to steer regioselectivity. Monitor outcomes via LC-MS and 2D NMR .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions (pH 1–13, 37°C) to assess hydrolysis of the carboxamide bond.
  • Oxidative stress (H2O2) to detect quinoline ring oxidation.
  • Analytical Tools : HPLC-MS identifies degradation products (e.g., quinoline-5-carboxylic acid), while accelerated stability chambers simulate long-term storage .

Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays involving this compound?

  • Methodological Answer :

  • Assay Optimization : Standardize buffer conditions (ionic strength, cofactors) and enzyme sources (recombinant vs. tissue-extracted).
  • Data Normalization : Use positive controls (e.g., known inhibitors) and statistical methods (e.g., Z’-factor) to validate assay robustness. Conflicting IC50 values may arise from allosteric modulation or assay interference (e.g., compound aggregation) .

Methodological and Data Analysis Questions

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Software like SwissADME or ADMETLab estimates:
  • Lipophilicity (LogP ~2.5–3.0) via fragment-based methods.
  • Blood-brain barrier permeability (low, due to carboxamide polarity).
  • Validation : Compare predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound targeting specific biological receptors?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with variations in:
  • Isopropyl group : Replace with cyclopropyl or tert-butyl to probe steric effects.
  • Tetrahydroquinoline ring : Introduce substituents (e.g., halogens, methoxy) at C-6/C-7.
  • Biological Testing : Use radioligand binding assays or fluorescence polarization for receptor affinity quantification. SAR trends are analyzed via multivariate regression .

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